molecular formula C11H14O4 B2720513 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2445792-33-4

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid

Cat. No. B2720513
CAS RN: 2445792-33-4
M. Wt: 210.229
InChI Key: HOGPPAYQIWQBPL-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid is a chemical compound with the CAS No. 2445792-33-4. It is a type of polycyclic hydrocarbon scaffold .


Synthesis Analysis

The synthesis of this compound involves a scalable protocol for the synthesis of tricyclo [3.3.0.03,7]octane (bisnoradamantane or stellane) 1,5-dicarbonic acid derivatives . The synthetic protocol is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation .


Molecular Structure Analysis

The molecular formula of this compound is C11H16O4 . The average mass is 212.242 Da and the monoisotopic mass is 212.104858 Da .


Chemical Reactions Analysis

The reaction outcome of the synthesis process is determined by the stereochemistry of the substrate . While the endo,endo cis-DMOD, exclusively gives the “unwanted” Claisen cyclization product the exo,endo cis- and exo,exo cis- stereoisomers afford the desired stellane 1,5-dicarbonic acid dimethyl ester quantitatively .

Scientific Research Applications

Conformational Analysis

  • The structural analysis of related compounds, such as 3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, reveals that these molecules exhibit a semi-extended conformation and are stabilized by intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups (Buñuel et al., 1996).

Synthetic Approaches

  • Research has focused on developing synthetic routes for similar tricyclo[3.3.0.03,7]octane derivatives. A five-step synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives from readily available cis-bicyclo[3.3.0]octane-3,7-diones has been described, providing a new entry into the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1988).

Functionalization and Transformation

  • Research on 2′-Alkoxytricyclo[3.2.1.02,7]octanes has shown that these compounds can be transformed into various substituted bicyclo[3.2.1]octanecarboxylates through a series of Michael additions and eliminations. This illustrates the potential for functionalizing similar structures like 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid (Meijere et al., 1998).

Mechanism of Action

DFT computations have revealed that the reaction proceeds via the dianion of dimethyl octahydropentalene-2,5-dicarboxylate, which undergoes SET oxidation by I2 to form a radical anion . The subsequent cyclization followed by a second SET oxidation gives the desired stellane derivative .

Future Directions

This compound has a potential to become valuable tools in medicinal chemistry and crop science as saturated bioisosteres of benzenoids . The X-ray crystallographic analysis of the stellane 1,5-dicarbonic acid dimethyl ester has revealed that this scaffold is an optimal saturated isostere for ortho-disubstituted benzene where substituents exhibit the in-plane topology .

properties

IUPAC Name

5-methoxycarbonyltricyclo[3.3.0.03,7]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-9(14)11-4-6-2-10(11,8(12)13)3-7(6)5-11/h6-7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGPPAYQIWQBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid

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